3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
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Overview
Description
3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multi-step organic reactionsThe final step involves coupling this intermediate with 3,5-dimethoxybenzamide under specific reaction conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .
Scientific Research Applications
3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various biological processes, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(dimethylamino)ethoxy)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide: Another pyrazolo[3,4-d]pyrimidine derivative with similar biological activity.
N-[2(3,4)-aminophenyl]-4-({4-methyl-3-[4-(pyridin-3-yl)pyrimidin-2-ylamino]phenyl}aminomethyl)benzamides: Contains a pharmacophoric 2-(arylamino)pyrimidine fragment.
Uniqueness
3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is unique due to its specific substitution pattern and the presence of both isobutylamino and methylthio groups, which may confer distinct biological properties compared to other similar compounds .
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O3S/c1-13(2)11-23-18-17-12-24-27(19(17)26-21(25-18)31-5)7-6-22-20(28)14-8-15(29-3)10-16(9-14)30-4/h8-10,12-13H,6-7,11H2,1-5H3,(H,22,28)(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSZYKUCYPNJLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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